REACTION_CXSMILES
|
N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
solution
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
solution
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=NCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
cupric bromide
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |